N-tert-butyl-7-(1H-tetrazol-1-yl)dibenzo[b,d]furan-2-sulfonamide
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Overview
Description
N-(2-METHYL-2-PROPANYL)-7-(1H-TETRAZOL-1-YL)DIBENZO[B,D]FURAN-2-SULFONAMIDE is a complex organic compound with a unique structure that includes a dibenzofuran core, a tetrazole ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-METHYL-2-PROPANYL)-7-(1H-TETRAZOL-1-YL)DIBENZO[B,D]FURAN-2-SULFONAMIDE typically involves multiple steps, starting with the preparation of the dibenzofuran core. This can be achieved through cyclization reactions of appropriate precursors. . The final step involves the sulfonation of the dibenzofuran core to introduce the sulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the standards required for its applications in various industries.
Chemical Reactions Analysis
Types of Reactions
N-(2-METHYL-2-PROPANYL)-7-(1H-TETRAZOL-1-YL)DIBENZO[B,D]FURAN-2-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
N-(2-METHYL-2-PROPANYL)-7-(1H-TETRAZOL-1-YL)DIBENZO[B,D]FURAN-2-SULFONAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(2-METHYL-2-PROPANYL)-7-(1H-TETRAZOL-1-YL)DIBENZO[B,D]FURAN-2-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The tetrazole ring may also play a role in binding to biological targets, enhancing the compound’s overall efficacy. Detailed studies are required to fully elucidate the molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1-(1H-1,2,4-Triazol-3-yl)-1H-tetrazole: Similar in structure due to the presence of both triazole and tetrazole rings.
5-(1H-tetrazol-1-yl)-1H-1,2,4-triazol-3-amine: Contains both tetrazole and triazole rings, similar to the target compound.
1-(3-azido-1H-1,2,4-triazol-5-yl)-1H-tetrazole: Features azido and tetrazole groups, making it structurally related.
Uniqueness
N-(2-METHYL-2-PROPANYL)-7-(1H-TETRAZOL-1-YL)DIBENZO[B,D]FURAN-2-SULFONAMIDE is unique due to its combination of a dibenzofuran core, a tetrazole ring, and a sulfonamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H17N5O3S |
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Molecular Weight |
371.4 g/mol |
IUPAC Name |
N-tert-butyl-7-(tetrazol-1-yl)dibenzofuran-2-sulfonamide |
InChI |
InChI=1S/C17H17N5O3S/c1-17(2,3)19-26(23,24)12-5-7-15-14(9-12)13-6-4-11(8-16(13)25-15)22-10-18-20-21-22/h4-10,19H,1-3H3 |
InChI Key |
NUSNQFGSMXZBGN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC2=C(C=C1)OC3=C2C=CC(=C3)N4C=NN=N4 |
Origin of Product |
United States |
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